molecular formula C19H17N3O3S3 B2753147 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1171735-98-0

5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2753147
CAS RN: 1171735-98-0
M. Wt: 431.54
InChI Key: HLVRWWUFQHKKRU-UHFFFAOYSA-N
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Description

5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S3 and its molecular weight is 431.54. The purity is usually 95%.
BenchChem offers high-quality 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds with the thiazolo[3,2-a]pyrimidine moiety have been studied for their potential as antimicrobial agents. The presence of sulfur and nitrogen in the heterocyclic ring structure often contributes to significant biological activity, including antibacterial and antifungal properties .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolopyrimidine derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Antitumor Activity

Thiazolopyrimidines have shown promise in antitumor research. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells makes them candidates for anticancer drug development .

Antidiabetic Effects

Research into the antidiabetic effects of thiazolopyrimidine derivatives is ongoing. These compounds may offer new mechanisms of action to regulate blood glucose levels and improve insulin sensitivity .

Neuroprotective Applications

Some thiazolopyrimidine compounds have been identified as glutamate receptor antagonists and acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases like Parkinson’s and Alzheimer’s .

Antiviral and Antiparasitic Uses

The structural complexity of thiazolopyrimidines allows for the exploration of antiviral and antiparasitic activities. These compounds could lead to novel treatments for viral infections and parasitic diseases .

Mechanism of Action

Target of Action

It’s worth noting that thiazolopyrimidines, a class of compounds to which our compound belongs, are known to exhibit a broad spectrum of pharmacological activity . They are heterocyclic analogs of purine bases and have been studied for their potential as antitumor agents due to their high inhibitory activity against the replication process of tumor cells .

Mode of Action

Compounds with similar structures have been reported to interact with multiple receptors, leading to a variety of biological activities

Biochemical Pathways

Given the broad range of activities associated with similar compounds, it can be inferred that multiple pathways might be affected . The exact pathways and their downstream effects would need to be determined through further studies.

Pharmacokinetics

One source mentions that a related compound has excellent pharmacokinetics in preclinical species . The impact of these properties on the bioavailability of our compound would need to be investigated further.

Result of Action

Similar compounds have been reported to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out under specific conditions, such as in isopropyl alcohol at 20°c under ultrasonic activation . The influence of environmental factors on this compound’s action would need to be investigated further.

properties

IUPAC Name

5-ethyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S3/c1-3-15-8-9-18(27-15)28(24,25)21-14-6-4-13(5-7-14)16-11-26-19-20-12(2)10-17(23)22(16)19/h4-11,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVRWWUFQHKKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

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